1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea
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Overview
Description
Cyclopropanecarbonyl chloride, a component of the compound, is an organic building block . It’s used as an alkylating reagent in the preparation of some chemical building blocks .
Molecular Structure Analysis
Cyclopropanecarbonyl chloride has a linear formula of C3H5COCl . Its molecular weight is 104.53 .Chemical Reactions Analysis
Cyclopropanecarbonyl chloride can be used as an alkylating reagent in the preparation of some chemical building blocks . It’s also used in the synthesis of spirocyclopropane .Physical and Chemical Properties Analysis
Cyclopropanecarbonyl chloride is a liquid at 20°C . It has a refractive index of 1.452 , a boiling point of 119°C , and a density of 1.152 g/mL at 25°C .Scientific Research Applications
Synthesis and Reactivity
- Facile Synthesis of Derivatives : The synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives involves treating cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate, showcasing the versatility of cyclopropane-carbonyl and tetrahydroquinoline moieties in constructing complex heterocycles with potential antimicrobial activity (Elkholy & Morsy, 2006).
- Cyclization Processes : The transformation of N-benzoyl-tetrahydroquinoline-2-carboxylic acid into novel carbocyclic compounds showcases the utility of cyclopropanation reactions in creating constrained amino acid systems, underlining the importance of cyclopropane moieties in synthesizing new types of heterocyclic systems (Szakonyi et al., 2002).
Advanced Organic Transformations
- Cycloaddition Reactions : The development of methods for the synthesis of 1,2-dihydroisoquinolines through cycloaddition of 2-alkynylbenzaldoximes with dimethyl cyclopropane-1,1-dicarboxylate highlights the compound's role in accessing new heterocyclic frameworks, offering a pathway to novel organic molecules with potential biological applications (Ding, Wang, & Wu, 2009).
- Lewis Acid-Catalyzed Reactions : The use of arylvinylidenecyclopropanes in reactions with ethyl (arylimino)acetates, catalyzed by Lewis acids, to produce pyrrolidine and tetrahydroquinoline derivatives demonstrates the versatility of cyclopropane-containing compounds in synthesizing complex structures, contributing to the diversity of synthetic routes available for constructing pharmacologically relevant molecules (Lu & Shi, 2007).
Safety and Hazards
Properties
IUPAC Name |
1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-19(14-8-9-14)23-12-4-5-15-13-17(10-11-18(15)23)22-20(25)21-16-6-2-1-3-7-16/h1-3,6-7,10-11,13-14H,4-5,8-9,12H2,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCNDABGDLCFRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NC3=CC=CC=C3)N(C1)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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